molecular formula C27H20O2 B12849632 Diphenyl-(2-phenylbenzofuran-4-YL)-methanol CAS No. 863870-97-7

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol

Cat. No.: B12849632
CAS No.: 863870-97-7
M. Wt: 376.4 g/mol
InChI Key: BXNFIMXMFNEAKN-UHFFFAOYSA-N
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Description

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Diphenyl-(2-phenylbenzofuran-4-YL)-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include hypervalent iodine reagents, m-chloroperbenzoic acid, and ruthenium catalysts . These reagents facilitate the cyclization and functionalization of the benzofuran ring.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative cyclization can lead to the formation of 2-arylbenzofurans, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In medicine, benzofuran derivatives are studied for their potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, these compounds are used in the development of new materials and pharmaceuticals .

Mechanism of Action

Comparison with Similar Compounds

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol can be compared to other benzofuran derivatives, such as 2-arylbenzofurans and 2-arylnaphthofurans . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of phenyl groups and the benzofuran moiety in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

List of Similar Compounds:

Biological Activity

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol, often referred to as a derivative of benzofuran, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure that includes two phenyl groups attached to a benzofuran moiety. This structure is believed to play a significant role in its biological activity, particularly in antioxidant mechanisms.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit potent antioxidant properties. A study focused on related 2-phenyl-benzofurans demonstrated their ability to scavenge free radicals through various mechanisms, including electron transfer and hydrogen atom transfer .

Table 1: Antioxidant Assays of Related Compounds

CompoundIC50 (µM) DPPHIC50 (µM) ABTSMechanism
Moracin C15.212.7Electron Transfer
Iso-moracin C18.414.5Hydrogen Atom Transfer
This compoundTBDTBDTBD

The specific IC50 values for this compound are yet to be fully characterized but are expected to be comparable based on structural similarities.

Anti-inflammatory Activity

In addition to its antioxidant potential, this compound has been studied for its anti-inflammatory effects. Compounds within the benzofuran class have shown promise in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study: Inhibition of Cytokine Production

A study involving the methanol extract from related benzofuran compounds indicated significant reductions in the production of IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS). This suggests that this compound may similarly inhibit inflammatory responses, contributing to its therapeutic potential against chronic inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have also been explored. Research has highlighted that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)TBDApoptosis induction
MCF7 (breast cancer)TBDCell cycle arrest
A549 (lung cancer)TBDCaspase activation

These findings suggest that this compound may possess significant potential as an anticancer agent, warranting further investigation into its efficacy and mechanisms.

Properties

CAS No.

863870-97-7

Molecular Formula

C27H20O2

Molecular Weight

376.4 g/mol

IUPAC Name

diphenyl-(2-phenyl-1-benzofuran-4-yl)methanol

InChI

InChI=1S/C27H20O2/c28-27(21-13-6-2-7-14-21,22-15-8-3-9-16-22)24-17-10-18-25-23(24)19-26(29-25)20-11-4-1-5-12-20/h1-19,28H

InChI Key

BXNFIMXMFNEAKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

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